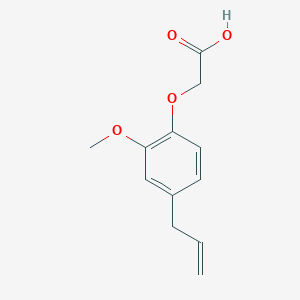

(4-Allyl-2-methoxyphenoxy)acetic acid

Description

Properties

IUPAC Name |

2-(2-methoxy-4-prop-2-enylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h3,5-7H,1,4,8H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBPCNCFOCPCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876826 | |

| Record name | Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-61-9 | |

| Record name | 2-[2-Methoxy-4-(2-propen-1-yl)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6331-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 37754 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Allyl-2-methoxyphenoxy)acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of (4-Allyl-2-methoxyphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Allyl-2-methoxyphenoxy)acetic acid, a derivative of the naturally occurring phenolic compound eugenol, represents a molecule of significant interest in the fields of synthetic chemistry and drug discovery. Its structural framework, combining a substituted aromatic ring with a carboxylic acid moiety, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound, offering insights for researchers and professionals engaged in its study and application.

Chemical Identity and Physicochemical Properties

This compound is a white solid crystalline substance at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of both a hydrophobic aromatic ring and a hydrophilic carboxylic acid group imparts an amphiphilic character to the molecule, influencing its solubility and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| CAS Number | 6331-61-9 | |

| Physical State | Solid | [1] |

| Color | White | [1] |

| Melting Point | 101 °C | [1] |

| Purity | >98.0% (GC) |

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central benzene ring substituted with four key functional groups: an allyl group at position 4, a methoxy group at position 2, and an oxyacetic acid group at position 1.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

The spatial arrangement of these groups is crucial for the molecule's interaction with biological targets. The ether linkage provides rotational freedom, allowing the acetic acid moiety to adopt various conformations. The allyl group, with its double bond, introduces a region of planarity and potential for π-π stacking interactions. While no crystallographic data is publicly available, computational modeling can provide insights into the preferred low-energy conformations in different solvent environments.

Synthesis and Characterization

The primary route for the synthesis of this compound is through the Williamson ether synthesis, utilizing eugenol (4-allyl-2-methoxyphenol) as the starting material. Eugenol is a readily available natural product, primarily extracted from clove oil.[2]

The synthesis involves the deprotonation of the phenolic hydroxyl group of eugenol with a suitable base, followed by nucleophilic substitution with a haloacetic acid or its ester. Subsequent hydrolysis of the ester, if used, yields the final carboxylic acid product.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

Materials:

-

Eugenol (4-allyl-2-methoxyphenol)

-

Sodium hydroxide (NaOH)

-

Ethyl chloroacetate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Deprotonation of Eugenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve eugenol (1 equivalent) in ethanol. Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium eugenoxide salt.

-

Williamson Ether Synthesis: To the reaction mixture, add ethyl chloroacetate (1.2 equivalents) dropwise. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Ester Hydrolysis: Remove the diethyl ether by rotary evaporation to obtain the crude ethyl (4-allyl-2-methoxyphenoxy)acetate. To this crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol. Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification and Isolation: Cool the reaction mixture and remove the ethanol. Dilute the aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate forms (pH ~2).

-

Purification: Collect the solid precipitate by vacuum filtration and wash with cold deionized water. The crude this compound can be further purified by recrystallization from hot water to yield a white crystalline solid. A reported yield for the solid acid after recrystallization is approximately 70%.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, allyl, methoxy, and oxyacetic acid protons.

-

Aromatic Protons: Three protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 6.5-7.0 ppm).

-

Allyl Group Protons: The protons of the allyl group will exhibit characteristic signals: a doublet for the two protons adjacent to the aromatic ring (δ ~3.3 ppm), a multiplet for the vinyl proton (δ ~5.9 ppm), and two doublets for the terminal vinyl protons (δ ~5.0 ppm).

-

Methoxy Group Protons: A sharp singlet corresponding to the three methoxy protons will be observed around δ 3.8 ppm.

-

Oxyacetic Acid Protons: The two methylene protons of the oxyacetic acid group will appear as a singlet at approximately δ 4.6 ppm.

-

Carboxylic Acid Proton: A broad singlet for the acidic proton will be present at a downfield chemical shift (δ > 10 ppm), which is typically exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate at a downfield chemical shift, typically in the range of δ 170-180 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will show signals between δ 110-160 ppm. The carbons attached to oxygen will be at the lower field end of this range.

-

Allyl Group Carbons: The three carbons of the allyl group will have distinct chemical shifts: the methylene carbon attached to the ring around δ 40 ppm, and the two vinyl carbons between δ 115-140 ppm.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a signal around δ 56 ppm.

-

Oxyacetic Acid Methylene Carbon: The methylene carbon adjacent to the ether oxygen will be found at approximately δ 65-70 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups.

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700-1725 cm⁻¹ will indicate the presence of the carbonyl group.

-

C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions will correspond to the C-O stretching vibrations of the ether and carboxylic acid moieties.

-

C=C Stretch (Aromatic and Allyl): Absorptions in the 1500-1600 cm⁻¹ range will be due to the aromatic ring and the allyl double bond.

-

=C-H and C-H Bending: Various bands in the fingerprint region will correspond to the bending vibrations of the aromatic, vinyl, and aliphatic C-H bonds.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 222. The fragmentation pattern would be expected to involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the allyl and methoxy groups.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in the public domain, the biological profile of its precursor, eugenol, provides a strong rationale for its investigation. Eugenol is well-documented to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties.[3]

-

Antimicrobial Potential: Eugenol exhibits significant activity against a variety of bacteria and fungi. It is plausible that derivatization to this compound could modulate this activity, potentially leading to compounds with enhanced or selective antimicrobial profiles. For instance, a related derivative, 2-(4-allyl-2-methoxyphenoxy)-3-chloronaphthalene-1,4-dione, has demonstrated notable antifungal activity.

-

Antioxidant Activity: The phenolic hydroxyl group in eugenol is a key contributor to its antioxidant properties. While this group is modified in the target compound, the overall electron-rich aromatic system may still confer some antioxidant capacity.

-

Drug Development Scaffold: The structure of this compound makes it an attractive starting point for the synthesis of more complex molecules. The carboxylic acid handle allows for the straightforward formation of amides, esters, and other derivatives, enabling the exploration of a diverse chemical space for drug discovery.

Conclusion

This compound is a synthetically accessible molecule with a rich chemical structure that holds promise for further investigation. This guide has provided a detailed overview of its molecular characteristics, a plausible and detailed synthesis protocol, and an informed prediction of its spectroscopic properties. While direct experimental data for this specific compound is sparse, the information presented herein, grounded in the well-understood chemistry of its precursor and related analogs, offers a solid foundation for researchers and drug development professionals. Future studies focusing on the comprehensive spectroscopic characterization and the systematic evaluation of its biological activities are warranted to fully unlock the potential of this intriguing molecule.

References

- Sen, P., Gupta, L., Vijay, M., Sarin, M. V., Shankar, J., Hameed, S., & Vijayaraghavan, P. (2023). 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus. Frontiers in Cellular and Infection Microbiology, 13, 1103957.

- Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2024). Walisongo Journal of Chemistry, 7(2), 239-244.

Sources

Synthesis of (4-Allyl-2-methoxyphenoxy)acetic Acid from Eugenol: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of (4-allyl-2-methoxyphenoxy)acetic acid, a valuable derivative of the natural product eugenol. Eugenol, the primary constituent of clove oil, serves as a versatile and renewable starting material for the synthesis of various high-value chemical entities.[1][2] Its inherent molecular framework, featuring phenolic, methoxy, and allyl functional groups, allows for targeted chemical modifications.[1] This document details the strategic conversion of eugenol's phenolic hydroxyl group into an acetic acid ether via the Williamson ether synthesis. We will explore the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, and discuss the analytical techniques required for the structural verification of the final product. This guide is intended for researchers and professionals in chemical synthesis and drug development seeking to leverage natural feedstocks for creating novel molecules with potential biological activity.

Introduction: The Strategic Value of Eugenol Derivatization

Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound renowned for a wide spectrum of biological activities, including antifungal, antioxidant, anti-inflammatory, and analgesic properties.[3][4] These attributes make it a compound of significant interest in the pharmaceutical, cosmetic, and food industries.[1] The chemical modification of eugenol's functional groups presents a compelling strategy for the development of new derivatives with potentially enhanced or novel therapeutic activities.[5]

The synthesis of this compound is a prime example of such a strategic modification. By converting the phenolic hydroxyl group into a carboxylic acid ether, we introduce a new functional handle that can alter the molecule's polarity, acidity, and potential for further chemical conjugation, thereby modulating its pharmacokinetic and pharmacodynamic profile. This transformation is efficiently achieved through the robust and well-established Williamson ether synthesis.

The Reaction Mechanism: A Validated Approach

The conversion of eugenol to this compound is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] This reaction pathway is highly reliable and predictable for this substrate class.

Causality of the Mechanistic Steps

The entire process can be dissected into two critical stages:

-

Deprotonation (Nucleophile Formation): The phenolic proton of eugenol is acidic (pKa ≈ 10) and is readily abstracted by a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This deprotonation step is thermodynamically favorable and results in the formation of the sodium or potassium eugenolate salt. The resulting phenoxide ion is a potent nucleophile, a prerequisite for the subsequent substitution step.

-

Nucleophilic Substitution (Ether Formation): The generated eugenolate anion attacks the electrophilic α-carbon of chloroacetic acid. In a concerted SN2 fashion, the nucleophile forms a new carbon-oxygen bond while simultaneously displacing the chloride ion, which is a good leaving group.[6] The choice of a primary alkyl halide (chloroacetic acid) is critical, as it minimizes the competing elimination (E2) side reactions that can occur with secondary or tertiary halides.[7]

-

Acidification (Product Isolation): The reaction initially yields the sodium salt of the target carboxylic acid. A final acidification step, typically with a strong mineral acid like hydrochloric acid (HCl), is required to protonate the carboxylate, leading to the precipitation of the final this compound product from the aqueous solution.[8][9]

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis from starting materials to the final, purified product.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution of each step logically leads to the desired outcome. Adherence to the specified quantities and conditions is crucial for achieving a high yield and purity.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| Eugenol | C₁₀H₁₂O₂ | 164.20 | 8.21 g | 50.0 | 1.0 |

| Sodium Hydroxide | NaOH | 40.00 | 4.40 g | 110.0 | 2.2 |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 5.20 g | 55.0 | 1.1 |

| Deionized Water | H₂O | 18.02 | ~150 mL | - | - |

| Conc. HCl (~37%) | HCl | 36.46 | As needed | - | - |

Step-by-Step Methodology

-

Preparation of the Nucleophile:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.40 g (110.0 mmol) of sodium hydroxide pellets in 50 mL of deionized water. Causality: This creates the basic aqueous medium required to deprotonate both the phenolic hydroxyl of eugenol and the carboxylic acid of the chloroacetic acid reagent.

-

To the stirred NaOH solution, add 8.21 g (50.0 mmol) of eugenol. Stir the mixture until the eugenol fully dissolves, forming a clear, homogeneous solution of sodium eugenolate.

-

-

Preparation of the Electrophile Solution:

-

In a separate 100 mL beaker, carefully dissolve 5.20 g (55.0 mmol) of chloroacetic acid in 20 mL of deionized water. Safety Note: Chloroacetic acid is corrosive and toxic; handle with appropriate personal protective equipment (PPE).

-

-

The SN2 Reaction:

-

Fit the round-bottom flask with a reflux condenser.

-

Slowly add the chloroacetic acid solution dropwise to the stirring eugenolate solution at room temperature over 10-15 minutes.

-

Heat the reaction mixture to a gentle reflux (approximately 100°C) using a heating mantle.[8] Maintain the reflux for 60 minutes to ensure the reaction goes to completion.[8] Causality: Heating provides the necessary activation energy for the SN2 reaction, increasing the reaction rate.

-

-

Workup and Isolation:

-

After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Transfer the solution to a 400 mL beaker and place it in an ice-water bath to cool further.

-

While stirring vigorously, slowly acidify the solution by adding concentrated HCl dropwise. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2).[9] Causality: Acidification protonates the carboxylate salt, rendering the product insoluble in the aqueous medium and causing it to precipitate.

-

A white solid, the crude this compound, will precipitate out. Continue cooling in the ice bath for 15-20 minutes to maximize precipitation.

-

-

Purification:

-

Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (20 mL each) to remove inorganic salts.

-

Recrystallize the crude product from boiling water.[9] Transfer the solid to a beaker, add the minimum amount of boiling water required to fully dissolve it, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Collect the purified, crystalline product by vacuum filtration. Dry the product in a desiccator or a vacuum oven at low heat.

-

Visualization of the Reaction Mechanism

Sources

- 1. talenta.usu.ac.id [talenta.usu.ac.id]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Chemical Transformation of Eugenol Isolated from Clove Oil to 4-ALLYL-2-METHOXY-6-SULFONICPHENOL and 4-ALLYL-2-METHOXY-6- … [academia.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

(4-Allyl-2-methoxyphenoxy)acetic Acid: A Technical Guide to Unlocking its Research Potential

Introduction: A Molecule of Untapped Potential

(4-Allyl-2-methoxyphenoxy)acetic acid, a derivative of the well-known natural compound eugenol, stands as a molecule of significant interest for researchers in drug discovery and development. Eugenol, the primary constituent of clove oil, possesses a broad spectrum of documented biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural modification of eugenol to this compound, through the addition of an acetic acid moiety to the phenolic hydroxyl group, presents an intriguing opportunity to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and novel therapeutic applications.

This technical guide provides an in-depth exploration of the potential research applications of this compound. Drawing upon the established biological activities of its parent compound, eugenol, and the broader class of phenoxyacetic acid derivatives, we will delve into promising avenues of investigation in antifungal, anti-inflammatory, and anticancer research. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the molecule's potential but also detailed experimental protocols to facilitate its exploration.

Physicochemical Properties and Synthesis

This compound is a white to light yellow crystalline solid with a molecular formula of C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol .[3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | [3] |

| Molecular Weight | 222.24 g/mol | [3] |

| Physical State | Solid | [3] |

| Color | White to Light Yellow | [3] |

| Melting Point | 101 °C | [3] |

| CAS Number | 6331-61-9 | [3] |

The synthesis of this compound is typically achieved through the Williamson ether synthesis, a well-established and efficient method. This involves the reaction of eugenol with a haloacetic acid, such as chloroacetic acid, in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

Eugenol (4-allyl-2-methoxyphenol)

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve eugenol in an appropriate solvent such as ethanol.

-

Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium eugenolate salt.

-

In a separate vessel, prepare an aqueous solution of sodium chloroacetate.

-

Slowly add the sodium chloroacetate solution to the eugenolate solution with constant stirring.

-

Heat the reaction mixture under reflux for several hours to facilitate the nucleophilic substitution reaction.

-

After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.

-

Extract the product into diethyl ether.

-

Wash the organic layer with distilled water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality behind Experimental Choices: The use of a strong base like NaOH is crucial to deprotonate the phenolic hydroxyl group of eugenol, forming the more nucleophilic phenoxide ion. Refluxing the reaction mixture provides the necessary activation energy for the SN2 reaction to occur between the eugenolate and chloroacetate. Acidification is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Potential Research Applications

The therapeutic potential of this compound can be inferred from the extensive research on its parent compound, eugenol. The addition of the carboxylic acid group may enhance its solubility and ability to interact with biological targets.

Antifungal Drug Discovery

Rationale: Fungal infections, particularly those caused by drug-resistant strains, pose a significant global health threat. Eugenol has demonstrated potent antifungal activity against a range of pathogenic fungi, including Aspergillus fumigatus and Candida species.[4] Its mechanism of action is believed to involve the disruption of the fungal cell membrane and the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5]

Hypothesized Mechanism of Action: this compound is hypothesized to retain the antifungal properties of eugenol, potentially with enhanced efficacy. The molecule may interfere with the ergosterol biosynthesis pathway, leading to increased membrane permeability and ultimately, fungal cell death.

Caption: Proposed antifungal mechanism of this compound.

Quantitative Data for Eugenol (as a reference):

| Fungal Strain | MIC (µg/mL) | Reference |

| Aspergillus fumigatus (azole-resistant) | 312-500 | [4] |

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

Materials:

-

This compound

-

Fungal strains (e.g., Aspergillus fumigatus, Candida albicans)

-

RPMI 1640 medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in RPMI 1640 medium in a 96-well plate.

-

Prepare a standardized fungal inoculum.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungi with medium) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible fungal growth.

Anti-inflammatory Agent Development

Rationale: Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Eugenol has been shown to possess significant anti-inflammatory properties, with studies suggesting its ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).[6][7]

Hypothesized Mechanism of Action: this compound may exert its anti-inflammatory effects by modulating the arachidonic acid cascade through the inhibition of COX-2, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, it may suppress the NF-κB signaling pathway, a central regulator of the inflammatory response.

Caption: Potential anti-inflammatory mechanisms of this compound.

Experimental Protocol: COX-2 Inhibition Assay

Materials:

-

This compound

-

COX-2 enzyme

-

Arachidonic acid (substrate)

-

Prostaglandin E2 (PGE2) immunoassay kit

Procedure:

-

Pre-incubate the COX-2 enzyme with various concentrations of this compound or a known COX-2 inhibitor (positive control).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time at an optimal temperature.

-

Stop the reaction.

-

Measure the amount of PGE2 produced using an immunoassay kit.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Anticancer Research

Rationale: The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Eugenol has demonstrated anticancer activity in various cancer cell lines, including breast and colon cancer.[1][8] Its proposed mechanisms of action include the induction of apoptosis and the inhibition of critical cell signaling pathways such as STAT3 and NF-κB, which are often dysregulated in cancer.[7][8]

Hypothesized Mechanism of Action: this compound may represent a promising lead for the development of new anticancer drugs. It is hypothesized to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins. Furthermore, it may inhibit the STAT3 and NF-κB signaling pathways, thereby suppressing cancer cell proliferation, survival, and metastasis.

Caption: Hypothesized anticancer signaling pathways targeted by this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer)

-

Normal cell line (for selectivity assessment)

-

Cell culture medium and supplements

-

MTT or similar cell viability assay kit

-

Plate reader

Procedure:

-

Seed the cancer and normal cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

At the end of each time point, perform a cell viability assay (e.g., MTT assay).

-

Measure the absorbance using a plate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a promising, yet underexplored, derivative of the versatile natural product, eugenol. The structural modification offers the potential for enhanced pharmacological properties and novel therapeutic applications. The research avenues outlined in this guide—antifungal, anti-inflammatory, and anticancer—are strongly supported by the extensive body of evidence for its parent compound.

Future research should focus on the systematic evaluation of this compound using the proposed experimental protocols to confirm its biological activities and elucidate its precise mechanisms of action. In vivo studies in relevant animal models will be crucial to assess its efficacy, pharmacokinetics, and safety profile. The exploration of this molecule could lead to the development of new and effective therapeutic agents for a range of diseases.

References

-

Sen, P., Gupta, L., Vijay, M., Sarin, M. V., Shankar, J., Hameed, S., & Vijayaraghavan, P. (2023). 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus. Frontiers in Cellular and Infection Microbiology, 13, 1103957. [Link]

-

Talenta Publisher - Universitas Sumatera Utara. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Journal of Chemical Natural Resources, 01(01). [Link]

-

Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. International Conference on Research, Implementation and Education of Mathematics and Sciences. [Link]

-

Fadlan, A., Masitoh, H., Niadisti, B. R. A., Khusnayaini, I. A., Agustin, L., & Fitriani, J. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walisongo Journal of Chemistry, 7(2), 239-244. [Link]

-

El-Gohary, N. S., Kabbani, M. A., Naglah, A. M., Al-Qarni, M. H., & El-Sayed, M. A. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1297. [Link]

-

Magalhães, M. D. C., de Lima, M. D. S., de Oliveira, J. F., de Carvalho, R. B. F., de Souza, A. A., & de Oliveira, A. P. (2022). Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update. Pharmaceuticals, 15(10), 1225. [Link]

-

de Carvalho, M. C. C., de Almeida, A. C. A., de Oliveira, J. R. G. S., de Oliveira, A. P., & de Almeida, R. N. (2020). Computational analysis of eugenol inhibitory activity in lipoxygenase and cyclooxygenase pathways. Scientific Reports, 10(1), 16298. [Link]

-

Al-Shura, A. N., Al-Wazzan, K. A., & Al-Harbi, F. A. (2022). Eugenol: A novel therapeutic agent for the inhibition of Candida species infection. Saudi Journal of Biological Sciences, 29(8), 103345. [Link]

-

Al-Sharifi, M. S., & Al-Bayati, M. A. (2021). Eugenol: An Insight Into the Anticancer Perspective and Pharmacological Aspects. Journal of Applied Pharmaceutical Science, 11(12), 001-013. [Link]

-

ResearchGate. (n.d.). Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). IC50 (μg/mL) values of the isolated compounds against COX-2, 5-LOX, and BchE enzymes. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Antifungal Activity of Eugenol Analogues. Influence of Different Substituents and Studies on Mechanism of Action. Retrieved January 26, 2026, from [Link]

-

Al-Harrasi, A., Ali, L., Hussain, J., & ur Rehman, N. (2021). Anticancer Properties of Eugenol: A Review. Molecules, 26(23), 7350. [Link]

-

Kim, S. S., Oh, O. J., Min, H. Y., Park, C., Kim, Y., & Seo, E. K. (2003). Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells. Life sciences, 73(3), 337–348. [Link]

Sources

- 1. Evolution of ergosterol biosynthesis inhibitors as fungicidal against Candida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eugenol: An Insight Into the Anticancer Perspective and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eugenol: A novel therapeutic agent for the inhibition of Candida species infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. physicians-strength.com [physicians-strength.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (4-Allyl-2-methoxyphenoxy)acetic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Allyl-2-methoxyphenoxy)acetic acid, a derivative of the naturally occurring phenolic compound eugenol, is a molecule of significant interest in the field of medicinal chemistry and drug discovery. Eugenol (4-allyl-2-methoxyphenol), the primary constituent of clove oil, has a long history of use in traditional medicine and dentistry, attributed to its well-documented analgesic, anti-inflammatory, and antimicrobial properties[1][2]. The structural modification of eugenol to this compound, through the etherification of its hydroxyl group, presents a strategic approach to potentially enhance its therapeutic profile, improve its pharmacokinetic properties, and explore new pharmacological applications.

This technical guide provides a comprehensive literature review of this compound, detailing its synthesis, exploring its multifaceted biological activities, and delving into its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in drug development by consolidating key scientific findings and providing insights into the experimental methodologies used to evaluate this promising compound.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | Eugenol-O-acetic acid | N/A |

| CAS Number | 6331-61-9 | N/A |

| Molecular Formula | C₁₂H₁₄O₄ | N/A |

| Molecular Weight | 222.24 g/mol | N/A |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers. This reaction involves the deprotonation of the hydroxyl group of eugenol to form a phenoxide ion, which then acts as a nucleophile to attack an α-haloacetic acid or its ester.

Rationale for the Synthetic Approach

The choice of the Williamson ether synthesis is logical due to the acidic nature of the phenolic hydroxyl group on eugenol, making it readily deprotonated by a suitable base. The subsequent nucleophilic substitution reaction with a halo-acetate is an efficient way to introduce the acetic acid moiety. The selection of reagents and reaction conditions is crucial for optimizing the yield and purity of the final product. For instance, the choice of base and solvent can significantly influence the reaction rate and the formation of byproducts.

Detailed Experimental Protocol: Synthesis from Eugenol

This protocol is adapted from methodologies described in the literature for the synthesis of eugenol derivatives[3][4].

Materials:

-

Eugenol (4-allyl-2-methoxyphenol)

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Chloroacetic acid or Ethyl chloroacetate

-

Acetone or Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Deprotonation of Eugenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve eugenol in a suitable solvent such as acetone or DMF.

-

Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to the solution. Stir the mixture at room temperature for a designated period (e.g., 1 hour) to allow for the formation of the sodium or potassium eugenoxide salt. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Nucleophilic Substitution: To the resulting solution, add a stoichiometric equivalent of chloroacetic acid or ethyl chloroacetate dropwise.

-

The reaction mixture is then typically heated to reflux for several hours to drive the substitution reaction to completion. The reaction progress should be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is then dissolved in diethyl ether and washed with water to remove any inorganic salts.

-

If ethyl chloroacetate was used, the ester is hydrolyzed to the carboxylic acid by washing with a dilute solution of sodium hydroxide, followed by acidification with dilute hydrochloric acid to precipitate the product.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system to obtain a pure product.

Validation: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activities and Mechanisms of Action

This compound, as a derivative of eugenol, is anticipated to exhibit a range of biological activities. The addition of the acetic acid moiety can alter the molecule's polarity, solubility, and interaction with biological targets, potentially leading to a modified or enhanced pharmacological profile compared to the parent compound.

Anti-inflammatory Activity

Field-Proven Insights: Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, with many acting through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: While direct studies on this compound are limited, the anti-inflammatory effects of eugenol are well-documented and are attributed, in part, to the inhibition of COX-2 expression[1]. The structural similarity of this compound to other phenoxyacetic acid derivatives that have been investigated as selective COX-2 inhibitors suggests a plausible mechanism of action through this pathway. Inhibition of COX-2 would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain[1]. Furthermore, eugenol has been shown to downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, and to inhibit the NF-κB signaling pathway[2]. It is conceivable that this compound shares these mechanisms.

Analgesic Activity

Field-Proven Insights: The analgesic properties of a compound are often evaluated using in vivo models that mimic different types of pain. The acetic acid-induced writhing test is a common model for visceral pain, which is known to be mediated by the release of endogenous inflammatory mediators.

Mechanism of Action: The analgesic effect of this compound is likely linked to its anti-inflammatory properties. By inhibiting the production of prostaglandins, the compound can reduce the sensitization of nociceptors, thereby alleviating pain[5]. The writhing response induced by acetic acid is known to be attenuated by inhibitors of prostaglandin synthesis[5]. Therefore, the efficacy of this compound in this model would provide strong evidence for its peripheral analgesic action.

Experimental Protocol: Acetic Acid-Induced Writhing Test

This protocol is a standard method for assessing peripheral analgesic activity[5][6].

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Acetic acid (0.6% v/v in saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard analgesic drug (e.g., Aspirin or Indomethacin)

-

Oral gavage needles

-

Observation chambers

Step-by-Step Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the mice into several groups (n=6-8 per group): a control group (vehicle), a standard group (e.g., Aspirin 100 mg/kg), and test groups receiving different doses of this compound.

-

Administer the vehicle, standard drug, or test compound orally via gavage.

-

Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, administer 0.6% acetic acid intraperitoneally to each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100.

Self-Validation: The inclusion of a positive control group (standard analgesic) is essential to validate the experimental setup and to provide a benchmark for the analgesic activity of the test compound. A dose-dependent reduction in the number of writhes by this compound would provide strong evidence of its analgesic efficacy.

Antimicrobial and Antifungal Activity

Field-Proven Insights: The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. Natural products and their derivatives are a rich source of novel antimicrobial compounds.

Mechanism of Action: The antimicrobial activity of eugenol is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to leakage of intracellular contents and cell death[7]. The lipophilic nature of eugenol facilitates its accumulation in the phospholipid bilayer of the cell membrane[7]. The introduction of the acetic acid group in this compound may alter its interaction with the microbial cell membrane. While the carboxylic acid group increases polarity, the overall lipophilicity of the molecule may still allow for membrane disruption. Additionally, eugenol derivatives have been shown to inhibit microbial enzyme activity and interfere with nucleic acid and protein synthesis.

| Organism Type | Potential for Activity | Reference (for Eugenol) |

| Gram-positive bacteria | High | [3] |

| Gram-negative bacteria | Moderate | [8] |

| Fungi (e.g., Candida albicans) | High | [7] |

Safety and Toxicology

Preliminary safety data on eugenol suggests it is generally recognized as safe (GRAS) for use in food. However, at high concentrations, it can cause skin and eye irritation[9]. A safety data sheet for eugenol indicates that it is not classified as a carcinogen, mutagen, or reproductive toxicant[9]. The toxicity profile of this compound has not been extensively studied. However, a study on (4-nonylphenoxy)acetic acid showed it to be severely irritating to the skin and eyes of rabbits[10]. Another report on methoxyacetic acid indicates potential reproductive toxicity at high doses in animal studies[11]. Given these findings for structurally related compounds, a thorough toxicological evaluation of this compound is imperative before its consideration for therapeutic applications.

Future Directions and Conclusion

This compound is a promising synthetic derivative of eugenol with the potential for enhanced or modified biological activities. The existing literature, primarily on eugenol and related phenoxyacetic acid derivatives, strongly suggests that this compound is likely to possess significant anti-inflammatory, analgesic, and antimicrobial properties.

Future research should focus on:

-

Definitive Mechanistic Studies: Elucidating the precise mechanism of action, including direct in vitro assays to determine its inhibitory activity against COX-1 and COX-2 enzymes and its effects on various inflammatory signaling pathways.

-

Quantitative Biological Evaluation: Determining the IC₅₀ values for its anti-inflammatory and cytotoxic activities, and establishing the MIC values against a broad spectrum of pathogenic microorganisms.

-

In Vivo Efficacy Studies: Conducting comprehensive in vivo studies in relevant animal models to confirm its therapeutic potential for inflammatory conditions, pain, and infectious diseases.

-

Pharmacokinetic and Toxicological Profiling: A thorough investigation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for any future drug development efforts.

References

-

Antinociceptive local activity of 4-allyl-1-hydroxy-2-methoxybenzene (eugenol) by the formalin test: an anti-inflammatory effect. (n.d.). SciELO. Retrieved January 27, 2026, from [Link]

-

STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Retrieved January 27, 2026, from [Link]

-

Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea. (2019, March 29). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Safety Data Sheet: 4-Allyl-2-methoxyphenol. (n.d.). Carl ROTH. Retrieved January 27, 2026, from [Link]

-

Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study. (2025, July 10). ACS Omega. Retrieved January 27, 2026, from [Link]

-

(PDF) Antifungal and antibacterial activities of eugenol and non-polar extract of Syzygium aromaticum L. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

(PDF) Synthesis of eugenol derivatives and its anti-inflammatory activity against skin inflammation. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models. (2024, November 18). PubMed. Retrieved January 27, 2026, from [Link]

-

Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol. (2018, October 22). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Acetic acid, methoxy-: Human health tier II assessment. (2015, September 1). Retrieved January 27, 2026, from [Link]

-

Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. (n.d.). TALENTA Publisher - Universitas Sumatera Utara. Retrieved January 27, 2026, from [Link]

-

In Vivo Assessment of Analgesic and Anti-inflammatory Activities of Methanol Extract of the Leaves of Globimetula Oreophila. (n.d.). Adeleke University Journal of Science. Retrieved January 27, 2026, from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Retrieved January 27, 2026, from [Link]

-

Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti. (2023, May 29). MDPI. Retrieved January 27, 2026, from [Link]

-

From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

(PDF) Synergy of Physico-chemical and Biological Experiments for Developing a Cyclooxygenase-2 Inhibitor. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Evaluation of Analgesic and Anti-Inflammatory Activities of 80% Methan. (2020, September 30). JIR. Retrieved January 27, 2026, from [Link]

-

ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES. (n.d.). CORE. Retrieved January 27, 2026, from [Link]

-

Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. (n.d.). Regulations.gov. Retrieved January 27, 2026, from [Link]

-

Impact of Eugenol on Acetic Acid-induced Colitis in Rats. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. Retrieved January 27, 2026, from [Link]

-

Antimicrobial Investigation and Structure-Activity Analysis of Natural Eugenol Derivatives against Several Oral Bacteria. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

(4-Nonylphenoxy)acetic acid. (2021, September 30). Publisso. Retrieved January 27, 2026, from [Link]

-

Synthesis of eugenol derivatives and its anti-inflammatory activity against skin inflammation. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 4. talenta.usu.ac.id [talenta.usu.ac.id]

- 5. aujs.adelekeuniversity.edu.ng [aujs.adelekeuniversity.edu.ng]

- 6. Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. series.publisso.de [series.publisso.de]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

Methodological & Application

Introduction: The Strategic Synthesis of a Eugenol Derivative

An Application Note for the Synthesis of (4-Allyl-2-methoxyphenoxy)acetic Acid

This compound is a valuable derivative of eugenol, a naturally occurring phenolic compound abundant in clove oil, nutmeg, and basil.[1] Eugenol itself is a versatile building block in various chemical industries, including pharmaceuticals, cosmetics, and food science, owing to its reactive allyl, hydroxyl, and methoxy functional groups.[2] The modification of eugenol's phenolic hydroxyl group to introduce a carboxymethyl moiety yields this compound, a compound with potential applications in drug development and as a precursor for more complex molecules. For instance, related phenoxyacetic acid structures are known components of herbicides, acting as synthetic plant growth regulators.[3]

This guide provides a comprehensive, field-tested protocol for the synthesis of this compound from eugenol. The selected synthetic route is the Williamson ether synthesis, a robust and widely adopted method for preparing ethers.[4] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, offering a reliable pathway to the target molecule.[4][5] We will delve into the mechanistic underpinnings of this synthesis, provide a detailed step-by-step experimental protocol, and outline the necessary characterization and safety procedures.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of this compound from eugenol (4-allyl-2-methoxyphenol) and chloroacetic acid is a classic example of the Williamson ether synthesis.[3] The reaction mechanism can be dissected into two primary stages:

-

Deprotonation: Eugenol, being a phenol, possesses an acidic hydroxyl group. In the presence of a strong base, such as potassium hydroxide (KOH), this proton is abstracted to form a highly reactive potassium eugenolate salt. This salt exists in solution as a potent phenoxide nucleophile.[5][6]

-

Nucleophilic Substitution (SN2): The generated phenoxide ion attacks the electrophilic carbon atom of chloroacetic acid, which bears a chlorine leaving group. In a concerted SN2 step, the carbon-oxygen bond is formed simultaneously as the carbon-chlorine bond is broken, displacing the chloride ion and forming the sodium salt of the target ether.[4] Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the final this compound product, which typically precipitates from the aqueous solution.[3][6]

Caption: A streamlined workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Property | Expected Result |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 99-103 °C |

| Purity (GC/Titration) | >98.0% |

| Solubility | Soluble in methanol [7] |

| IR Spectroscopy | Expect characteristic peaks for: - O-H stretch (broad, ~2500-3300 cm⁻¹) of carboxylic acid - C=O stretch (~1700-1725 cm⁻¹) of carboxylic acid - C-O-C stretch (ether, ~1250 cm⁻¹) - C=C stretch (alkene, ~1638 cm⁻¹) |

| ¹H NMR Spectroscopy | Expect characteristic signals for: - Carboxylic acid proton (-COOH, singlet, ~10-12 ppm) - Aromatic protons (multiplets, ~6.7-6.9 ppm) - Allyl group protons (-CH₂-CH=CH₂, ~3.3, 5.0, 5.9 ppm) - Methoxy protons (-OCH₃, singlet, ~3.8 ppm) - Methylene protons (-O-CH₂-COOH, singlet, ~4.6 ppm) |

Note: IR and NMR peak positions are estimates based on typical values for these functional groups and data from similar structures.[8]

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Potassium Hydroxide (KOH): Highly corrosive. Avoid contact with skin and eyes. Causes severe burns. [3]* Chloroacetic Acid: Toxic and corrosive. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. [6]* Concentrated Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. [9]* Eugenol: May cause skin irritation and allergic reactions. [9] In case of accidental skin contact, wash the affected area immediately with plenty of soap and water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. [10]Contaminated clothing should be removed and washed before reuse. [7]

References

-

Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C - TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Retrieved January 24, 2024, from [Link]

-

Sen, P., Gupta, L., Vijay, M., Sarin, M. V., Shankar, J., Hameed, S., & Vijayaraghavan, P. (2023). 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus. Frontiers in Cellular and Infection Microbiology, 13, 1111953. [Link]

-

Fadlan, A., Masitoh, H., Niadisti, B. R. A., Khusnayaini, I. A., Agustin, L., & Fitriani, J. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry, 7(2), 239-244. [Link]

-

Fadlan, A., Masitoh, H., Niadisti, B. R. A., Khusnayaini, I. A., Agustin, L., & Fitriani, J. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walisongo Journal of Chemistry. [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 24, 2024, from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved January 24, 2024, from [Link]

-

Williamson Ether Synthesis. (2018, August 29). YouTube. [Link]

-

Safety Data Sheet: 4-Allyl-2-methoxyphenol. (n.d.). Carl ROTH. Retrieved January 24, 2024, from [Link]

-

Safety Data Sheet: 4-methoxyphenylacetic acid. (n.d.). Chemos GmbH&Co.KG. Retrieved January 24, 2024, from [Link]

Sources

- 1. 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. talenta.usu.ac.id [talenta.usu.ac.id]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. This compound | 6331-61-9 | TCI EUROPE N.V. [tcichemicals.com]

- 8. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. chemos.de [chemos.de]

Application Notes and Protocols for the Study of (4-Allyl-2-methoxyphenoxy)acetic Acid as a Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Eugenol-Derived Synthetic Auxin

(4-Allyl-2-methoxyphenoxy)acetic acid, a synthetic derivative of the natural phenylpropanoid eugenol, presents a compelling candidate for investigation as a novel plant growth regulator.[1][2] Its chemical architecture, featuring a phenoxyacetic acid moiety, strongly suggests an auxin-like mode of action.[3][4] Auxins are a cornerstone of plant physiology, orchestrating a vast array of developmental processes from cell elongation and division to root initiation and fruit development.[5] Understanding the biological activity of novel synthetic auxins like this compound is crucial for the development of new tools in agricultural biotechnology and for dissecting the intricacies of auxin signaling pathways.

This comprehensive guide provides a foundational framework for researchers to systematically investigate the plant growth regulatory effects of this compound. We will delve into its proposed mechanism of action, drawing parallels with established auxin biology, and provide detailed, field-proven protocols for its characterization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [6][7] |

| Molecular Weight | 222.24 g/mol | [6][7] |

| CAS Number | 6331-61-9 | [6][7] |

| Appearance | White to light yellow/orange powder/crystal | [7] |

| Melting Point | 99.0 to 103.0 °C | [7] |

| Purity | >98.0% (GC) | [7] |

| Solubility | Soluble in Methanol | [7] |

Proposed Mechanism of Action: An Auxin Analog

The structural similarity of this compound to known synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), provides a strong rationale for its hypothesized mechanism of action.[4][5] The canonical auxin signaling pathway is initiated by the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[5] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate the expression of auxin-responsive genes, leading to a wide range of physiological effects.[5]

It is hypothesized that this compound, upon entering the plant cell, mimics the action of endogenous indole-3-acetic acid (IAA) by binding to the TIR1/AFB-Aux/IAA co-receptor complex, thereby initiating the downstream signaling cascade.

Figure 1. Proposed mechanism of action for this compound.

Experimental Protocols for Biological Activity Assessment

To empirically determine the auxin-like activity of this compound, a series of standardized bioassays are recommended. The following protocols are designed to provide a robust framework for quantitative analysis.

Protocol 1: Stock Solution Preparation

Rationale: Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. Due to the acidic nature of the compound, solubilization in a weak base before dilution is recommended.

Materials:

-

This compound (purity >98.0%)

-

1 M Potassium Hydroxide (KOH)

-

Sterile deionized water

-

Sterile volumetric flasks

-

Magnetic stirrer and stir bar

-

0.22 µm sterile filter

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, weigh out 22.22 mg of this compound.

-

Initial Solubilization: Place the weighed compound in a sterile beaker with a stir bar. Add a minimal volume of 1 M KOH dropwise while stirring until the solid is fully dissolved.

-

Dilution: Quantitatively transfer the dissolved solution to a 10 mL sterile volumetric flask.

-

Final Volume: Bring the solution to the final volume of 10 mL with sterile deionized water.

-

Sterilization: Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile container.

-

Storage: Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Arabidopsis thaliana Root Elongation Bioassay

Rationale: The inhibition of primary root elongation at high concentrations and the promotion of lateral root formation are classic responses to auxins. This assay provides a sensitive and quantifiable measure of auxin activity.

Materials:

-

Arabidopsis thaliana seeds (Col-0 ecotype recommended)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Agar

-

Petri dishes (square plates are recommended for vertical growth)

-

This compound stock solution (10 mM)

-

Sterile water

-

Ethanol (70%) and sterile bleach solution for seed sterilization

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization:

-

Place seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex for 1 minute.

-

Remove ethanol and add 1 mL of a 20% bleach solution with 0.1% Tween-20. Vortex for 10 minutes.

-

Wash the seeds 4-5 times with sterile water.

-

Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

-

-

Media Preparation:

-

Prepare MS medium (pH 5.7) containing 1% sucrose and 0.8% agar.

-

Autoclave the medium and cool to approximately 50°C.

-

Add the appropriate volume of the this compound stock solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A control plate with no added compound should also be prepared.

-

Pour the medium into sterile square Petri dishes.

-

-

Plating and Growth:

-

Pipette the stratified seeds in a line on the surface of the agar plates.

-

Seal the plates and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle.

-

-

Data Collection and Analysis:

-

After 7-10 days, photograph the plates.

-

Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

-

Count the number of lateral roots per seedling.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

-

Expected Results:

-

Low concentrations (0.01-1 µM): Potential promotion or no significant effect on primary root length. Increased number of lateral roots.

-

High concentrations (10-100 µM): Significant inhibition of primary root elongation.

Protocol 3: Seed Germination Assay

Rationale: Auxins can influence seed dormancy and germination, often in interaction with other hormones like abscisic acid (ABA). This assay assesses the effect of this compound on the timing and efficiency of seed germination.

Materials:

-

Arabidopsis thaliana seeds

-

MS medium

-

Agar

-

Petri dishes

-

This compound stock solution

-

Growth chamber

Procedure:

-

Seed Sterilization and Stratification: Follow the procedure outlined in Protocol 2.

-

Media Preparation: Prepare MS agar plates with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM).

-

Plating: Plate approximately 50-100 seeds per dish.

-

Incubation: Place the plates in a growth chamber under a 16-hour light/8-hour dark cycle at 22°C.

-

Data Collection:

-

Score germination (radicle emergence) daily for 5-7 days.

-

Calculate the germination percentage for each treatment at each time point.

-

Protocol 4: Callus Induction from Leaf Explants

Rationale: The induction of callus, an undifferentiated mass of plant cells, is a hallmark of auxin activity, often in combination with cytokinins. This assay can determine the ability of this compound to stimulate cell division and proliferation.

Materials:

-

Young, healthy leaves from in vitro-grown plantlets (e.g., tobacco, Arabidopsis)

-

MS medium supplemented with vitamins and sucrose

-

This compound stock solution

-

Cytokinin stock solution (e.g., Kinetin or 6-Benzylaminopurine)

-

Sterile forceps and scalpel

-

Petri dishes

Procedure:

-

Explant Preparation: Aseptically excise young leaves and cut them into small segments (approximately 1 cm²).

-

Media Preparation: Prepare MS medium with a range of this compound concentrations (e.g., 0.1, 1, 5 mg/L) in combination with a fixed concentration of a cytokinin (e.g., 0.5 mg/L Kinetin).

-

Culture Initiation: Place the leaf explants with the adaxial side down on the prepared media.

-

Incubation: Seal the plates and incubate in the dark or under low light at 25°C.

-

Data Collection:

-

Observe the explants weekly for signs of callus formation.

-

After 3-4 weeks, record the percentage of explants forming callus and qualitatively assess the callus morphology (e.g., friable, compact, color).

-

Fresh and dry weight of the callus can be measured for quantitative analysis.

-

Data Visualization and Interpretation

Figure 2. Experimental workflow for characterizing this compound.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. A negative control (no added compound) establishes the baseline plant response, while a positive control using a well-characterized synthetic auxin like 2,4-D or NAA at a known effective concentration will validate the experimental system and provide a benchmark for comparing the activity of this compound. Dose-response curves are essential for determining the optimal concentration range and identifying potential phytotoxicity at higher concentrations.

Conclusion and Future Directions

The eugenol-derived compound, this compound, holds significant promise as a novel plant growth regulator with auxin-like properties. The detailed protocols provided in this guide offer a robust starting point for researchers to systematically characterize its biological activity. Further investigations could explore its structure-activity relationship by synthesizing and testing related derivatives, its interaction with specific members of the TIR1/AFB receptor family, and its efficacy in agronomically important plant species. Such studies will not only elucidate the potential applications of this compound in agriculture but also contribute to a deeper understanding of auxin biology.

References

-

4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus. National Center for Biotechnology Information.[Link]

- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. National Center for Biotechnology Information.[Link]

-

Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. ResearchGate.[Link]

-

Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. Frontiers in Plant Science.[Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.[Link]

-

Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids. Plant Physiology.[Link]

-

Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). PubMed.[Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.[Link]

-

Simple and universal function of acetic acid to overcome the drought crisis. National Center for Biotechnology Information.[Link]

-

Characterization of Pimpinella anisum Germplasm: Diversity Available for Agronomic Performance and Essential Oil Content and Composition. MDPI.[Link]

-

Chemical Biology in Auxin Research. National Center for Biotechnology Information.[Link]

-

Biostimulant Potential of Acetic Acid Under Drought Stress Is Confounded by pH-Dependent Root Growth Inhibition. Frontiers in Plant Science.[Link]